Technical Monograph: 8,9-Dehydroestrone Sodium Sulfate
Technical Monograph: 8,9-Dehydroestrone Sodium Sulfate
Topic: 8,9-Dehydroestrone Sodium Sulfate Content Type: Technical Monograph & Analytical Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and Regulatory Affairs Professionals.
Critical Characterization, Pharmacodynamics, and Analytical Resolution
Executive Summary
8,9-Dehydroestrone sodium sulfate (8,9-DHE-S) is a B-ring unsaturated estrogenic steroid. While often categorized generically as a "concomitant component" of Conjugated Equine Estrogens (CEE), it possesses a distinct pharmacological profile that differentiates it from the primary components, estrone sulfate and equilin sulfate.
For drug development professionals, 8,9-DHE-S represents a dual challenge:
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Pharmacological: It acts as a prodrug, metabolizing into 8,9-dehydroestradiol, a potent agonist with unique vascular endothelial selectivity.
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Analytical: It is an isobaric isomer of Equilin Sulfate. Standard C18 reverse-phase chromatography frequently fails to resolve these two compounds, leading to regulatory compliance failures (USP <2040>) during QC of generic CEE formulations.
This guide provides the structural basis for its activity, the specific metabolic pathway required for activation, and a field-proven analytical protocol for its isolation and quantification.
Chemical Identity & Structural Biology
Unlike human estrogens (which are saturated in the B-ring), 8,9-DHE-S features a double bond between carbons 8 and 9.[1] This unsaturation alters the planarity of the steroid backbone, influencing both its binding affinity to Estrogen Receptors (ER) and its retention behavior in chromatography.
| Parameter | Technical Specification |
| IUPAC Name | Sodium; [(13S,14S)-13-methyl-17-oxo-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
| Common Name | |
| CAS Number | 61612-83-7 (Sodium Salt); 474-87-3 (Free Steroid) |
| Molecular Formula | |
| Molecular Weight | 370.40 g/mol |
| Stereochemistry | B-ring unsaturation induces a conformational shift, increasing rigidity compared to estrone.[2][] |
| Regulatory Status | USP Monograph Component for Conjugated Estrogens (Limit: < 6.25% of labeled content). |
Pharmacological Profile: The Prodrug Mechanism
8,9-DHE-S itself is biologically inactive at the receptor level due to the bulky sulfate group at C3 preventing ligand binding. It functions as a circulating reservoir.[4]
Metabolic Activation Pathway
Upon ingestion, 8,9-DHE-S undergoes a two-step bioactivation:
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Hydrolysis: Steroid sulfatase (STS) cleaves the sulfate group, yielding the lipophilic free steroid, 8,9-dehydroestrone.
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Reduction: 17
-Hydroxysteroid Dehydrogenase (17 -HSD) reduces the ketone at C17 to a hydroxyl group, forming 8,9-dehydroestradiol .
Key Insight: 8,9-dehydroestradiol is the active ligand. It exhibits high affinity for both ER
Figure 1: The bioactivation pathway of 8,9-DHE-S. The sulfate form acts as a hydrophilic delivery system, while the 17
Advanced Analytical Protocol: Resolving the Isomer Problem
The most common failure mode in analyzing CEE products is the co-elution of Equilin Sulfate and 8,9-Dehydroestrone Sulfate .
-
The Issue: Both have the mass
347 (negative ion). They are structural isomers differing only by the position of the B-ring double bond ( vs ).[5] -
The Failure: Standard C18 columns interact primarily via hydrophobicity, which is nearly identical for these two isomers.
The Solution: Porous Graphitic Carbon (PGC)
To achieve baseline resolution, one must exploit the shape selectivity of the stationary phase. The
Validated LC-MS/MS Methodology
Objective: Quantify 8,9-DHE-S in human serum or QC formulation samples.
Step 1: Sample Preparation (Solid Phase Extraction)
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Reagent: Weak Anion Exchange (WAX) cartridges are preferred over C18 to capture the anionic sulfate moiety.
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Protocol:
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Condition WAX cartridge with MeOH then Water.
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Load Serum (pre-treated with protein precipitation).
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Wash with 5% NH4OH (removes neutrals).
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Elute with 5% NH4OH in MeOH.
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Evaporate and reconstitute in Mobile Phase A.
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Step 2: Chromatographic Separation
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Column: Hypercarb™ (Porous Graphitic Carbon), 3µm, 100 x 2.1mm.
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Why: PGC resolves the isomers based on stereochemical flatness.
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Mobile Phase A: 0.1% Ammonium Hydroxide in Water (pH 10).
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Mobile Phase B: 0.1% Ammonium Hydroxide in Acetonitrile.
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Gradient: 10% B to 60% B over 10 minutes.
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Note: High pH is used to ensure the sulfate remains ionized and to improve peak shape on PGC columns.
Step 3: Mass Spectrometry (ESI-)
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Mode: Negative Electrospray Ionization (ESI-).
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Rationale: Sulfate groups ionize effortlessly in negative mode (
), providing high sensitivity (picogram level). -
Transitions (MRM):
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Quantifier: 347.1
267.1 (Loss of ). -
Qualifier: 347.1
145.0 (Ring fragmentation).
-
Figure 2: Analytical decision tree highlighting the necessity of Graphitic Carbon stationary phases for isomeric resolution.
Regulatory & Quality Specifications (USP)
In the context of Conjugated Estrogens USP, 8,9-DHE-S is not merely an impurity but a monitored component that defines the "fingerprint" of the natural product. Synthetic generics must match this profile to demonstrate pharmaceutical equivalence.
| Component | USP Limit (Relative to Label Claim) | Analytical Challenge |
| Estrone Sulfate | 52.5 - 61.5% | Major peak; easy to quantify. |
| Equilin Sulfate | 22.5 - 30.5% | Isobaric with 8,9-DHE-S. |
| 8,9-Dehydroestrone Sulfate | < 6.25% | Minor peak; requires high resolution. |
| 17 | 13.5 - 19.5% | Distinct retention time. |
Compliance Note: If your method cannot resolve 8,9-DHE-S from Equilin Sulfate, you will overestimate the Equilin content and fail the specific limit test for 8,9-DHE-S.
References
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Bhavnani, B. R. (1998).[6] Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism. Proceedings of the Society for Experimental Biology and Medicine, 217(1), 6–16. Link
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Reepmeyer, J. C. (2005).[5] Separation and detection of the isomeric equine conjugated estrogens, equilin sulfate and delta8,9-dehydroestrone sulfate, by liquid chromatography-electrospray-mass spectrometry using carbon-coated zirconia and porous graphitic carbon stationary phases.[5] Journal of Chromatography A, 1082(1), 60–68. Link
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United States Pharmacopeia (USP). Monograph: Conjugated Estrogens.[5][7] USP-NF. Link
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Bhavnani, B. R., et al. (2001). Estrogen activity and novel tissue selectivity of
-Dehydroestrone Sulfate in Postmenopausal Women.[1][8] The Journal of Clinical Endocrinology & Metabolism. Link
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- 4. researchgate.net [researchgate.net]
- 5. Separation and detection of the isomeric equine conjugated estrogens, equilin sulfate and delta8,9-dehydroestrone sulfate, by liquid chromatography--electrospray-mass spectrometry using carbon-coated zirconia and porous graphitic carbon stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8,9-Dehydroestrone - Wikipedia [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Estrogen activity and novel tissue selectivity of delta8,9-dehydroestrone sulfate in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
